Benzenesulfonic acid, ((phenylmethylene)bis(4,1-phenylene(ethylimino)methylene))bis-
CAS No.: 94071-28-0
Cat. No.: VC17015408
Molecular Formula: C37H30N2O6S2
Molecular Weight: 662.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94071-28-0 |
|---|---|
| Molecular Formula | C37H30N2O6S2 |
| Molecular Weight | 662.8 g/mol |
| IUPAC Name | bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate |
| Standard InChI | InChI=1S/C37H30N2O6S2/c40-46(41,31-12-6-2-7-13-31)44-36(38-33-24-26-16-20-28(33)21-17-26)35(30-10-4-1-5-11-30)37(39-34-25-27-18-22-29(34)23-19-27)45-47(42,43)32-14-8-3-9-15-32/h1-23,33-35H,24-25H2 |
| Standard InChI Key | HNIUTOGVEWEEPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=C1C=C2)N=C(C(C3=CC=CC=C3)C(=NC4CC5=CC=C4C=C5)OS(=O)(=O)C6=CC=CC=C6)OS(=O)(=O)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, bis(benzenesulfonyl) N,N'-bis(2-bicyclo[2.2.2]octa-1(6),4,7-trienyl)-2-phenylpropanediimidate, reflects its intricate structure. Key components include:
-
Two benzenesulfonyl groups () attached to a central propane backbone.
-
Ethylimino linkages () bridging aromatic rings.
-
A phenylmethylene spacer () connecting the two halves of the molecule.
The sulfonic acid groups () confer strong acidity, while the imine bonds introduce potential for coordination chemistry and dynamic covalent behavior .
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 94071-28-0 | |
| Molecular Formula | ||
| Molecular Weight | 662.8 g/mol | |
| IUPAC Name | bis(benzenesulfonyl)...propanediimidate | |
| Solubility | Likely polar solvents (e.g., DMSO, water) |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound involves multi-step organic reactions, typically including:
-
Imine Formation: Condensation of primary amines with aldehydes or ketones to establish the ethylimino linkages.
-
Sulfonation: Introduction of sulfonic acid groups via reaction with sulfuric acid or sulfur trioxide, following established benzenesulfonic acid protocols .
-
Coupling Reactions: Assembly of the phenylmethylene-bridged structure using cross-coupling catalysts or nucleophilic substitution .
A representative reaction sequence might proceed as follows:
Reaction conditions (temperature, solvent, catalysts) are critical for optimizing yield and purity.
Challenges in Synthesis
-
Steric Hindrance: The bulky bicyclo[2.2.2]octatriene groups may impede reaction kinetics.
-
Acid Sensitivity: Sulfonic acid groups necessitate pH-controlled environments to prevent decomposition .
Physicochemical Properties
Acidity and Solubility
The sulfonic acid groups render the compound highly acidic (), comparable to benzenesulfonic acid . This acidity enhances solubility in polar solvents like water and ethanol, though the hydrophobic aromatic regions may limit miscibility in nonpolar media.
Thermal Stability
Decomposition likely occurs above 200°C, consistent with desulfonation trends observed in simpler sulfonic acids :
Thermogravimetric analysis (TGA) would provide precise data on stability thresholds.
| Compound | Application | Key Difference |
|---|---|---|
| Benzenesulfonic acid | Detergent synthesis | Simpler structure |
| Target Compound | Advanced materials | Multi-functional design |
Future Research Directions
-
Synthetic Optimization: Developing greener methodologies (e.g., microwave-assisted synthesis).
-
Application Testing: Exploring use in photoresists or drug delivery systems.
-
Toxicological Studies: Assessing bioaccumulation potential and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume